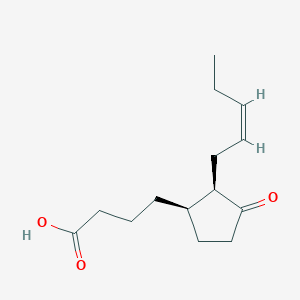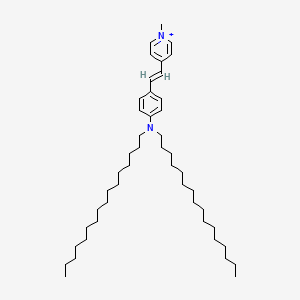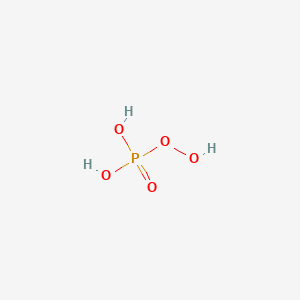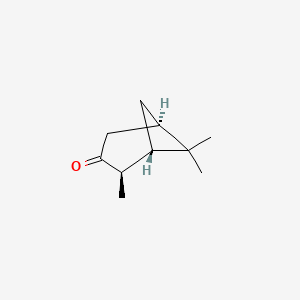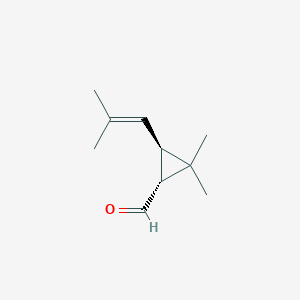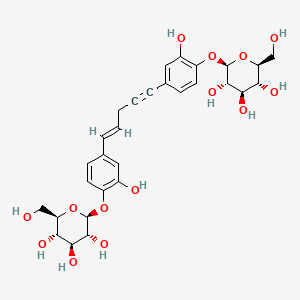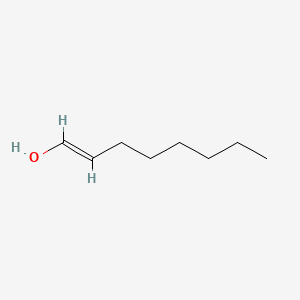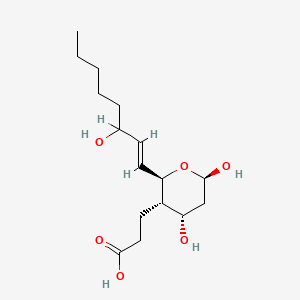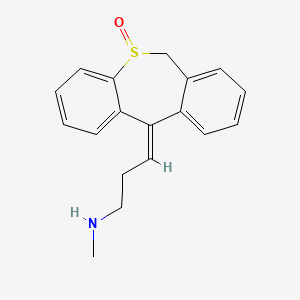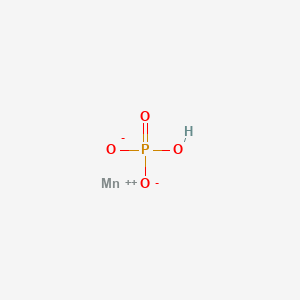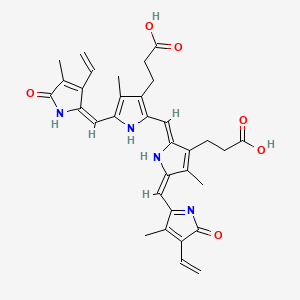
Dehydrobilirubin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,6,7-Tetramethyl-4,5-dicarboxyethyl-2,8-divinylbilenone. Biosynthesized from hemoglobin as a precursor of bilirubin. Occurs in the bile of AMPHIBIANS and of birds, but not in normal human bile or serum.
Applications De Recherche Scientifique
Application in Biosensor Development
Recent research has focused on improving the stability of enzymes like glucose dehydrogenase, which are crucial in biosensors for measuring blood glucose levels. Graphene oxide nanoparticles have been utilized to immobilize glucose dehydrogenase, resulting in a 6.9-fold increase in stability and maintaining 50% of the initial activity after 25 cycles. This advancement could significantly enhance the performance of biosensors in clinical and industrial applications (Wang et al., 2021).
Enzyme Immobilization Techniques
Advancements in enzyme immobilization techniques have been explored, like the immobilization of alcohol dehydrogenase on glass beads and the use of layered double hydroxides for lactate dehydrogenase immobilization. These methods have shown improvements in enzyme stability and activity, which is vital for applications in various biotechnological fields (Trivedi & Patel, 2023); (Djebbi et al., 2016).
Catalytic Processes in Chemical Engineering
The study of catalytic dehydrogenation on metals and metal oxides provides a comprehensive overview of materials used in this reaction, significant for the production of light olefins. Understanding the nature of active sites and the impact of different catalysts on the reaction mechanism and deactivation pathways is crucial for enhancing chemical engineering processes (Sattler et al., 2014).
Genetic Studies in Medicine
In medical research, the focus on glucose-6-phosphate dehydrogenase deficiency highlights its role in neonatal hyperbilirubinemia and the need for neonatal screening. This deficiency is linked to severe neonatal hyperbilirubinemia, making early detection crucial for effective medical intervention (Kaplan et al., 2009).
Propriétés
Numéro CAS |
28022-06-2 |
|---|---|
Nom du produit |
Dehydrobilirubin |
Formule moléculaire |
C33H34N4O6 |
Poids moléculaire |
582.6 g/mol |
Nom IUPAC |
3-[(2Z,5E)-2-[[3-(2-carboxyethyl)-5-[(E)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C33H34N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7-8,13-15,34-35H,1-2,9-12H2,3-6H3,(H,37,42)(H,38,39)(H,40,41)/b24-13+,27-14+,28-15- |
Clé InChI |
RCNSAJSGRJSBKK-LFKMQHSASA-N |
SMILES isomérique |
CC\1=C(/C(=C/C2=C(C(=C(N2)/C=C/3\C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)/N/C1=C/C4=NC(=O)C(=C4C)C=C)CCC(=O)O |
SMILES |
CC1=C(C(=CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)NC1=CC4=NC(=O)C(=C4C)C=C)CCC(=O)O |
SMILES canonique |
CC1=C(C(=CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)NC1=CC4=NC(=O)C(=C4C)C=C)CCC(=O)O |
Autres numéros CAS |
114-25-0 |
Synonymes |
iliverdin XIII alpha biliverdin XIIIa |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



